molecular formula C12H17NO4S B1631364 (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol CAS No. 5605-46-9

(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol

Cat. No. B1631364
CAS RN: 5605-46-9
M. Wt: 271.33 g/mol
InChI Key: RBSLQBNFZCEBJT-WDEREUQCSA-N
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Description

(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrolidin-3-ols and is commonly referred to as HTL-001. The compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.

Mechanism Of Action

The mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol involves the inhibition of certain enzymes and proteins that are involved in the growth of cancer cells and inflammation. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the growth of cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol have been studied extensively. The compound has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit their growth. The compound has been found to have a low toxicity profile, making it a potential candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the advantages of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is its low toxicity profile, which makes it a potential candidate for drug development. The compound has also been found to be stable under various conditions, making it suitable for use in lab experiments. However, the synthesis of this compound is a time-consuming process and requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol. One of the potential applications of this compound is in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been found to inhibit the activity of HDACs, which are involved in the progression of these diseases. The compound can also be modified to improve its potency and selectivity towards certain enzymes and proteins. Further studies are needed to investigate the potential of this compound in drug development.
In conclusion, (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is a promising compound that has shown potential applications in the field of medicinal chemistry. The compound has been studied extensively for its anti-inflammatory and anti-cancer properties and has been found to have a low toxicity profile. Further studies are needed to investigate the potential of this compound in drug development and its applications in the treatment of Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol has shown potential applications in the field of medicinal chemistry. The compound has been studied extensively for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. The compound has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9-2-4-12(5-3-9)18(16,17)13-7-11(15)6-10(13)8-14/h2-5,10-11,14-15H,6-8H2,1H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSLQBNFZCEBJT-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460604
Record name (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol

CAS RN

5605-46-9
Record name (2S,4R)-4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5605-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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